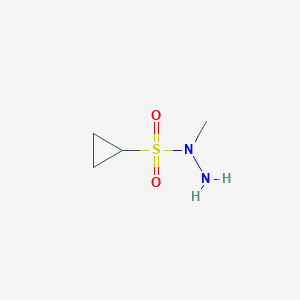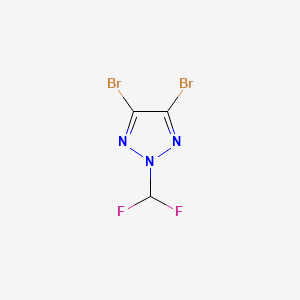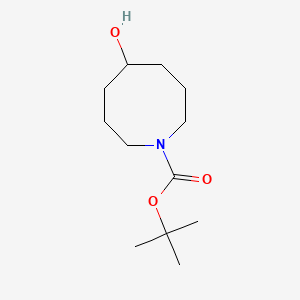
N-methylcyclopropanesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylcyclopropanesulfonohydrazide (NMCSH) is an organic compound containing a sulfonohydrazide group and a methylcyclopropane ring. It is a white crystalline solid with a melting point of 144°C and a boiling point of 284°C. NMCSH was first synthesized in the early 1960s and is used in many scientific applications today. It is used as a reagent in organic synthesis, a catalyst in the production of polymers, and as a drug in laboratory experiments. It is also used in the production of pharmaceuticals, pesticides, and other compounds.
科学的研究の応用
N-methylcyclopropanesulfonohydrazide is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a drug in laboratory experiments. It is also used in the production of pharmaceuticals, pesticides, and other compounds. N-methylcyclopropanesulfonohydrazide has been used in the synthesis of a variety of compounds, such as carbohydrates, alcohols, and amines. It has also been used in the synthesis of polymers, such as polyethylene, polypropylene, and polystyrene. N-methylcyclopropanesulfonohydrazide has been used in the production of drugs, including antifungal and anticonvulsant drugs.
作用機序
N-methylcyclopropanesulfonohydrazide acts as a catalyst in organic reactions. It is an electrophile, meaning it is attracted to electron-rich molecules. When N-methylcyclopropanesulfonohydrazide reacts with a molecule, it can form a covalent bond with it, resulting in the formation of a new molecule. N-methylcyclopropanesulfonohydrazide can also act as a nucleophile, meaning it can react with electron-poor molecules. In this case, N-methylcyclopropanesulfonohydrazide can form a covalent bond with the electron-poor molecule, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
N-methylcyclopropanesulfonohydrazide has been studied for its effects on the biochemical and physiological processes of living organisms. It has been found to have an inhibitory effect on the growth of bacteria, fungi, and yeast. N-methylcyclopropanesulfonohydrazide has also been found to have an inhibitory effect on the activity of enzymes, such as proteases and lipases. N-methylcyclopropanesulfonohydrazide has been found to have an inhibitory effect on the growth of cancer cells, and it has been found to have an inhibitory effect on the activity of certain enzymes involved in cancer cell proliferation.
実験室実験の利点と制限
The use of N-methylcyclopropanesulfonohydrazide in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without significant degradation. However, there are some limitations to the use of N-methylcyclopropanesulfonohydrazide in laboratory experiments. It has a low solubility in water, meaning it must be used in organic solvents. Additionally, it is a strong electrophile and nucleophile, meaning it can react with other molecules in the reaction mixture, resulting in the formation of unwanted products.
将来の方向性
The use of N-methylcyclopropanesulfonohydrazide in laboratory experiments has potential for further development and application. One potential future direction is the development of new methods to synthesize N-methylcyclopropanesulfonohydrazide. Another potential future direction is the development of new methods to use N-methylcyclopropanesulfonohydrazide in organic synthesis. Additionally, further research could be conducted to explore the potential of N-methylcyclopropanesulfonohydrazide in the production of pharmaceuticals, pesticides, and other compounds. Finally, further research could be conducted to explore the potential of N-methylcyclopropanesulfonohydrazide in the inhibition of cancer cell proliferation.
合成法
N-methylcyclopropanesulfonohydrazide can be synthesized by several methods. The most common method is the reaction of a methylcyclopropane with an aqueous solution of sodium sulfite and sodium hydrazine. This reaction produces a mixture of N-methylcyclopropanesulfonohydrazide and sodium sulfite hydrazide, which can be separated by filtration. Other methods of synthesis include the reaction of a methylcyclopropane with a solution of sodium hydrazide and sulfuric acid, and the reaction of a methylcyclopropane with sulfuric acid and sodium hydrazide.
特性
IUPAC Name |
N-methylcyclopropanesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-6(5)9(7,8)4-2-3-4/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKIPXUULCSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(N)S(=O)(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylcyclopropanesulfonohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)
![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

